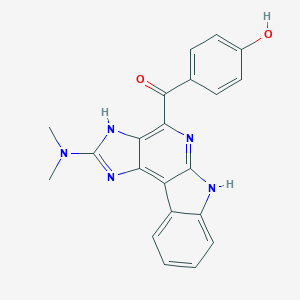
2-(4-Oxo-3-thiazolidinyl)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxo-3-thiazolidinyl)propionic acid, also known as OTAVA-BB 120133, is a chemical compound with a thiazolidine ring and a propionic acid side chain. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. In
作用机制
The mechanism of action of 2-(4-Oxo-3-thiazolidinyl)propionic acid is not fully understood. It is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose metabolism and insulin sensitivity.
生化和生理效应
2-(4-Oxo-3-thiazolidinyl)propionic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve glucose metabolism and insulin sensitivity, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its versatility in various fields of research. It can be used in medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research of 2-(4-Oxo-3-thiazolidinyl)propionic acid. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to determine its potential toxicity and safety profile for use in humans. Overall, 2-(4-Oxo-3-thiazolidinyl)propionic acid has shown promising potential for various applications, and further research is needed to fully understand its mechanisms and potential uses.
合成方法
The synthesis of 2-(4-Oxo-3-thiazolidinyl)propionic acid involves the reaction of 3-mercaptopropionic acid with ethyl chloroacetate to form ethyl 2-(chloroacetyl)propionate. This intermediate is then reacted with thiourea to form 2-(4-oxo-3-thiazolidinyl)propionic acid. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
2-(4-Oxo-3-thiazolidinyl)propionic acid has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its effects on glucose metabolism and insulin resistance, making it a potential candidate for the treatment of diabetes.
属性
CAS 编号 |
106562-25-8 |
|---|---|
产品名称 |
2-(4-Oxo-3-thiazolidinyl)propionic acid |
分子式 |
C6H9NO3S |
分子量 |
175.21 g/mol |
IUPAC 名称 |
2-(4-oxo-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C6H9NO3S/c1-4(6(9)10)7-3-11-2-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
InChI 键 |
FXRNYMMFZPOTJT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1CSCC1=O |
规范 SMILES |
CC(C(=O)O)N1CSCC1=O |
同义词 |
3-Thiazolidineacetic acid, -alpha--methyl-4-oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



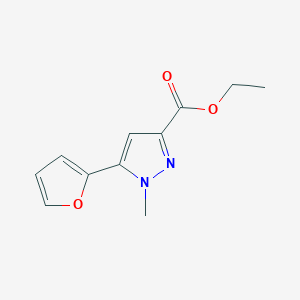
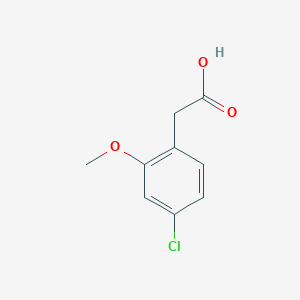
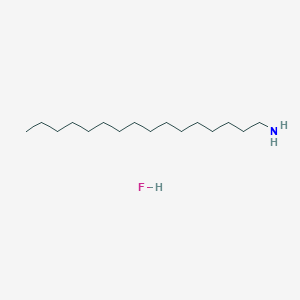

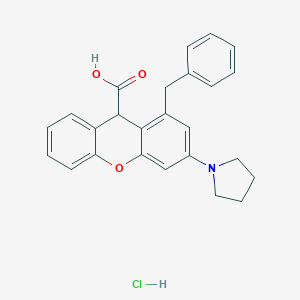
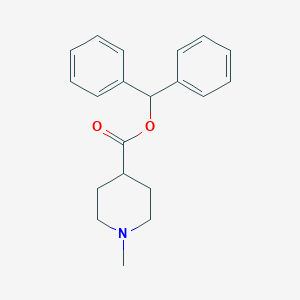
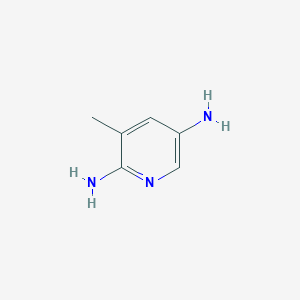
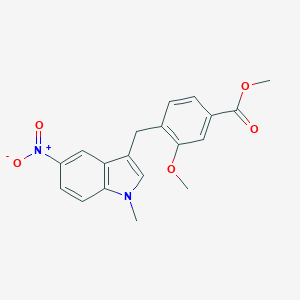
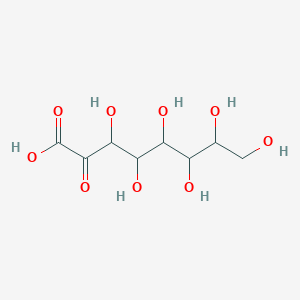
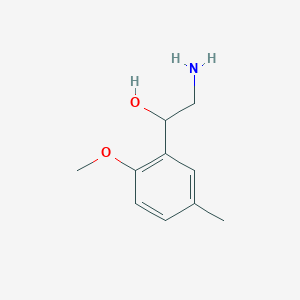
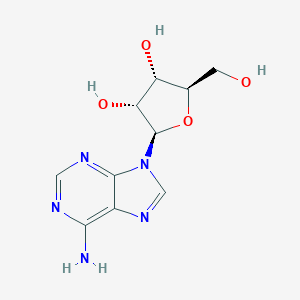
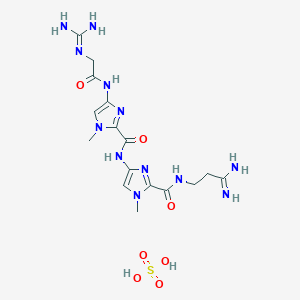
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
